N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, an iodinated benzamide moiety, and a dimethylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, often using a suitable halogenated precursor and a base.
Iodination of the Benzamide Moiety: The iodination is achieved using iodine or an iodine-containing reagent under specific conditions to ensure selective iodination.
Chemical Reactions Analysis
N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The iodinated benzamide moiety allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide can be compared with other thienopyrazole derivatives and iodinated benzamides. Similar compounds include:
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide: This compound shares the thienopyrazole core but has different substituents, leading to variations in its chemical and biological properties.
N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide:
Biological Activity
N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole derivative class. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thieno[3,4-c]pyrazole core attached to a dimethylphenyl group and an iodobenzamide moiety. Its molecular formula is C19H18N3O2S with a molecular weight of approximately 350.43 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Thieno[3,4-c]pyrazole Framework : This is achieved by reacting 2,4-dimethylphenylhydrazine with appropriate thieno[3,4-c]pyrazole precursors under controlled conditions.
- Iodination Reaction : The introduction of iodine into the benzamide moiety can be performed using iodine monochloride in an inert atmosphere to prevent oxidation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. For example:
- In vitro Studies : this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the cell type tested .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in tumor progression and inflammation:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes which play a crucial role in inflammatory processes.
- Receptor Interaction : The compound may interact with various cellular receptors leading to apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens:
- Bacterial Inhibition : Studies reported that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in breast cancer models. The results indicated a dose-dependent reduction in tumor size and increased apoptosis markers in treated groups compared to controls .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results confirmed its effectiveness as a potential therapeutic agent for treating bacterial infections resistant to conventional antibiotics .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18IN3O2S/c1-12-7-8-18(13(2)9-12)24-19(15-10-27(26)11-17(15)23-24)22-20(25)14-5-3-4-6-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXMDPLIAANQMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4I)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18IN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.